molecular formula C22H18N4O5S B2585148 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886891-89-0

3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2585148
CAS No.: 886891-89-0
M. Wt: 450.47
InChI Key: YFQREXSHYBJCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 886915-23-7) is a sulfonamide-containing benzamide derivative with a 1,3,4-oxadiazole core. Its molecular formula is C₂₂H₁₈N₄O₆S₂ (MW: 498.53 g/mol), featuring:

  • A 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methoxyphenyl group.
  • A benzamide group at the 2-position of the oxadiazole, modified by a benzenesulfonamido moiety at the 3-position of the benzamide .

Condensation of hydrazides with substituted aldehydes or acids.

Cyclization reactions using reagents like POCl₃ or acetic anhydride .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-30-19-13-6-5-12-18(19)21-24-25-22(31-21)23-20(27)15-8-7-9-16(14-15)26-32(28,29)17-10-3-2-4-11-17/h2-14,26H,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQREXSHYBJCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole core. The benzenesulfonamido group is then introduced through a sulfonation reaction, where benzene is treated with sulfuric acid to form benzenesulfonic acid, which is subsequently reacted with an amine to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored.

Chemical Reactions Analysis

Reduction Reactions

The 1,3,4-oxadiazole ring is susceptible to reductive cleavage under specific conditions.

Reaction Reagents/Conditions Products References
Oxadiazole ring reductionLiAlH₄ in THF, 0°C to refluxCleavage to form a diamide derivative (N-[2-amino-5-(2-methoxyphenyl)]benzamide)
Catalytic hydrogenationH₂, Pd/C in ethanol, 50°C, 24 hrsPartial reduction to 1,3,4-oxadiazoline intermediates

Mechanistic Insight : Reduction of the oxadiazole ring typically proceeds via nucleophilic attack on the electron-deficient nitrogen atoms, leading to ring opening or saturation .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings and sulfonamide group.

Reaction Reagents/Conditions Products References
Methoxy group demethylationBBr₃ in CH₂Cl₂, −78°C, 2 hrsConversion to phenolic derivative (3-benzenesulfonamido-N-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide)
Sulfonamide alkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CN-alkylated sulfonamide derivatives

Key Observations :

  • The methoxy group on the 2-methoxyphenyl substituent undergoes demethylation to yield reactive phenolic intermediates, useful for further functionalization.

  • The sulfonamide nitrogen participates in alkylation reactions, enhancing solubility or bioactivity .

Hydrolysis Reactions

Acidic or basic conditions hydrolyze the oxadiazole and benzamide moieties.

Reaction Reagents/Conditions Products References
Acidic hydrolysis6M HCl, reflux, 12 hrsCleavage to 2-methoxyphenyl hydrazide and benzamide-sulfonamide fragments
Basic hydrolysisNaOH (10%), ethanol, 70°C, 6 hrsDegradation to sulfonic acid and benzamide derivatives

Stability Note : The compound is stable under neutral conditions but degrades rapidly in strongly acidic or alkaline environments .

Cycloaddition and Cross-Coupling Reactions

The oxadiazole ring participates in [3+2] cycloadditions and Suzuki-Miyaura couplings.

Reaction Reagents/Conditions Products References
Cu-catalyzed azide-alkyne cycloadditionCuI, sodium ascorbate, DMF, 60°CTriazole-linked conjugates for drug delivery
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneBiaryl-modified derivatives

Applications : These reactions enable structural diversification for SAR studies or bioconjugation .

Oxidation Reactions

Targeted oxidation of sulfur and methoxy groups enhances electrophilicity.

Reaction Reagents/Conditions Products References
Sulfonamide oxidationmCPBA, CHCl₃, 25°C, 4 hrsSulfone derivatives with increased metabolic stability
Methoxy to carbonyl conversionKMnO₄, H₂SO₄, 100°C, 8 hrs2-Carboxyphenyl-substituted oxadiazole benzamide

Significance : Oxidation of the sulfonamide group improves resistance to enzymatic degradation, while methoxy-to-carbonyl conversion introduces reactive handles .

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds containing oxadiazole rings. For instance:

  • Cytotoxicity : Research indicates that derivatives similar to 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7, with IC50 values often below 100 µM .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to cell cycle arrest and increased apoptotic cell populations .

Anti-inflammatory Activity

Compounds with similar structures have also been noted for their anti-inflammatory properties. The presence of the sulfonamide group can enhance the selectivity towards cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study demonstrated that certain oxadiazole derivatives exhibited potent anticancer activity by inducing apoptosis in colon cancer cell lines . The structure-activity relationship (SAR) indicated that modifications on the phenyl rings could enhance efficacy.
  • Anti-inflammatory Research :
    • Another research article highlighted the synthesis of oxadiazole derivatives that selectively inhibited COX-2 with promising anti-inflammatory effects . This suggests that similar compounds could be developed for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents on the oxadiazole ring and benzamide moiety. Key analogs include:

Compound Name Substituents (Oxadiazole Position 5) Benzamide Modifications Biological Activity Reference
Target Compound 2-Methoxyphenyl 3-Benzenesulfonamido Not explicitly reported (potential enzyme inhibition)
LMM5 (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans), Trr1 inhibitor
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans), Trr1 inhibitor
Compound 22 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-Methoxybenzamide Ca²⁺/calmodulin inhibition
Compound 25 Thiophen-2-yl Unsubstituted benzamide Ca²⁺/calmodulin inhibition

Key Observations :

  • Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl group in the target compound may enhance solubility and binding affinity compared to non-polar substituents (e.g., methyl or bromo in compounds 23–26) .
  • Sulfonamide vs. Sulfamoyl : The benzenesulfonamido group differs from the sulfamoyl groups in LMM5/LMM11, which include additional alkyl/aryl chains. This structural variation impacts steric bulk and hydrogen-bonding capacity, critical for target enzyme interactions .
  • Antifungal Activity : LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase (Trr1) inhibition, suggesting the target compound’s benzenesulfonamido group could similarly target redox enzymes .

Enzyme Inhibition and Molecular Interactions

Carbonic Anhydrase (hCA) Inhibition :

  • Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) binds to hCA II via hydrophobic interactions and hydrogen bonding with Thr200 and Gln92 .
  • The target compound’s benzenesulfonamido group may mimic this binding mode, though its 2-methoxyphenyl substituent could alter spatial orientation compared to ethylthio or furyl groups .

Antifungal Mechanisms :

  • LMM5 and LMM11 disrupt fungal redox balance by inhibiting Trr1, a key enzyme in oxidative stress response. The target compound’s sulfonamide group may confer similar activity, but its efficacy depends on substituent compatibility with Trr1’s active site .

Solubility and Stability :

  • The 2-methoxyphenyl group improves hydrophilicity compared to non-polar analogs (e.g., compound 23 with a methyl group). However, the benzenesulfonamido moiety may reduce solubility due to increased molecular weight and rigidity .

Biological Activity

The compound 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a benzenesulfonamide moiety linked to an oxadiazole ring. This structural combination is known to enhance biological activity through various mechanisms.

Structural Formula

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.003
Escherichia coli0.125
Clostridium difficile0.03

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. The compound has been tested against several human cancer cell lines, showing promising results in inhibiting cell growth.

Case Study: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, the compound exhibited significant growth inhibition against the National Cancer Institute's 60 human cancer cell lines panel. The reported GI50 values ranged from 0.20 to 2.58 µM , indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, it has been identified as a selective inhibitor of carbonic anhydrase II , which is crucial in managing conditions like glaucoma.

The inhibition mechanism involves binding to the active site of the enzyme, disrupting its function and thereby reducing intraocular pressure in glaucoma patients .

Metabolism and Biotransformation

Understanding the metabolic pathways of this compound is essential for evaluating its pharmacokinetic properties. Studies have identified metabolites formed during biotransformation, such as:

  • N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
  • 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide

These metabolites play a crucial role in determining the compound's overall biological activity and safety profile .

Data Table: Metabolites Identified

MetaboliteFormation Pathway
N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)Hydroxylation
4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)Oxidative metabolism

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Oxadiazole ring formation : React 2-methoxyphenyl-substituted hydrazine with cyanogen bromide (or derivatives) in methanol to form 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

Amide coupling : Use a coupling agent (e.g., pyridine or NaH in THF) to react the oxadiazole-amine with 3-benzenesulfonamidobenzoyl chloride .

  • Key Considerations : Monitor reaction progress via TLC or HPLC; optimize stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : Confirm substituent positions via 1H^1H and 13C^{13}C NMR (e.g., methoxy protons at ~3.8–4.0 ppm; oxadiazole carbons at ~165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions in oxadiazole derivatives) using SHELX software .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution to determine MIC against Gram-positive/negative bacteria .
  • Anticancer screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., CCRF-CEM) and compare % growth inhibition (GI) .
  • Enzyme inhibition : Evaluate IC50_{50} against targets like carbonic anhydrase II (hCA II) using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Reagent selection : Replace traditional coupling agents with EDCI/HOBt to improve amide bond formation efficiency .
  • Solvent optimization : Use DMF or DCM for better solubility of intermediates; reduce reaction time by microwave-assisted synthesis .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product (>95% by HPLC) .

Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

  • Methodological Answer :

  • Dose-response studies : Perform IC50_{50} titrations to confirm potency thresholds (e.g., IC50_{50} of 15.14 μM for antioxidant activity in analog 6i ).
  • Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme targets (e.g., HDAC inhibition ).
  • Structural analogs : Compare substituent effects (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) on bioactivity .

Q. How does crystallographic data inform the compound’s stability and reactivity?

  • Methodological Answer :

  • Hydrogen bonding : Intramolecular N–H⋯O bonds (bond length ~2.85 Å) stabilize planar conformations, enhancing metabolic stability .
  • Crystal packing : Intermolecular C–H⋯O interactions (e.g., in monoclinic C2/c space groups) influence solubility and polymorphism .

Q. What computational approaches predict binding interactions with therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with hCA II (PDB ID: 5NY3); validate with binding energy scores (<−8.0 kcal/mol) .
  • MD simulations : Simulate ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns) to assess dynamic interactions .
  • ADMET profiling : Predict log P and Lipinski compliance (e.g., log P <5.0) using SwissADME .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between in vitro and in silico studies?

  • Methodological Answer :

  • Experimental validation : Re-test inhibition assays under standardized conditions (pH 7.4, 37°C) to rule out assay variability .
  • Force field adjustments : Refine docking parameters (e.g., solvation effects in AutoDock) to align computational predictions with empirical data .

Q. Why do analogs with similar structures exhibit divergent anticancer activities?

  • Methodological Answer :

  • Substituent analysis : Compare electronic effects (e.g., electron-withdrawing sulfonamido vs. methoxy groups) on target binding .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .

Tables of Key Data

Parameter Example Data Source
Synthetic yield12–60% (varies with substituents)
X-ray crystallography R-factor0.079–0.241
Anticancer activity (GI%)68.89% (CCRF-CEM cell line)
hCA II inhibition (IC50_{50})5 μM (derivative 6a)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.